![molecular formula C12H17N5O B14369117 1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 91647-46-0](/img/structure/B14369117.png)
1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with an oxolan-2-yl and a propyl group attached to it.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 4-aminopyrazole and formamide or formic acid.
Introduction of the Oxolan-2-yl Group: The oxolan-2-yl group can be introduced through a nucleophilic substitution reaction using oxirane (ethylene oxide) under basic conditions.
Attachment of the Propyl Group: The propyl group can be attached via an alkylation reaction using propyl bromide or propyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity .
化学反应分析
Types of Reactions
1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the oxolan-2-yl group.
Reduction: Dihydro derivatives of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
作用机制
The mechanism of action of 1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
Receptor Antagonism: It can act as an antagonist at certain receptors, preventing the binding of natural ligands and modulating cellular responses.
Signal Transduction Pathways: The compound can interfere with signal transduction pathways, leading to altered cellular functions and therapeutic effects.
相似化合物的比较
1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: The parent compound without the oxolan-2-yl and propyl groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring fused to the pyrazolo[3,4-d]pyrimidine core.
Pyrazolo[3,4-d]pyrimidin-4-ol: A derivative with a hydroxyl group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties .
属性
CAS 编号 |
91647-46-0 |
|---|---|
分子式 |
C12H17N5O |
分子量 |
247.30 g/mol |
IUPAC 名称 |
1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H17N5O/c1-2-5-13-11-9-7-16-17(10-4-3-6-18-10)12(9)15-8-14-11/h7-8,10H,2-6H2,1H3,(H,13,14,15) |
InChI 键 |
SNEDMNSYYQGXPG-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=C2C=NN(C2=NC=N1)C3CCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


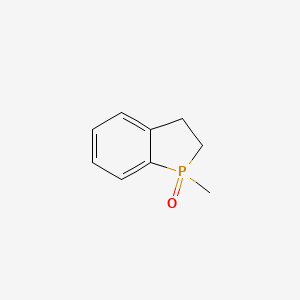
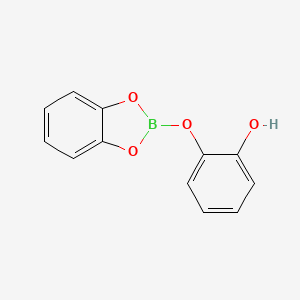
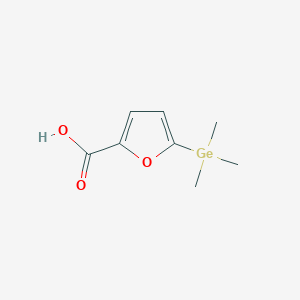
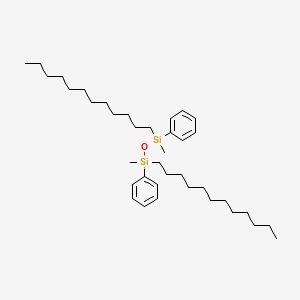
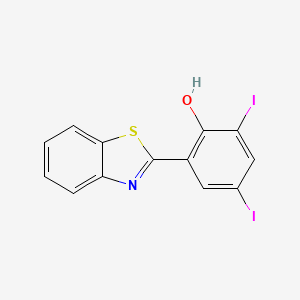
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
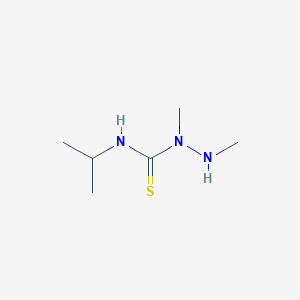

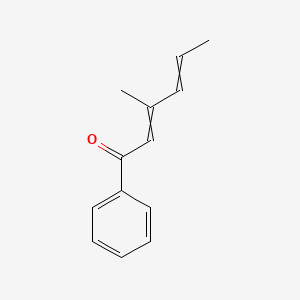
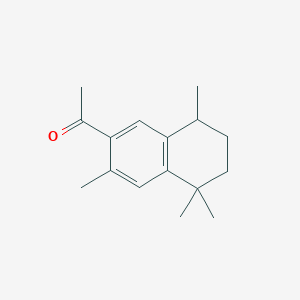
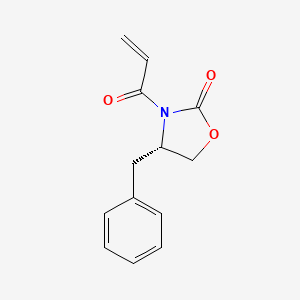
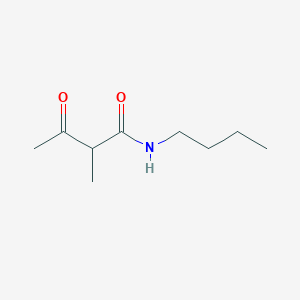
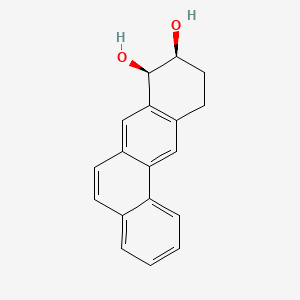
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
